molecular formula C14H12F3NO B15089545 [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 1022379-80-1

[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine

Katalognummer: B15089545
CAS-Nummer: 1022379-80-1
Molekulargewicht: 267.25 g/mol
InChI-Schlüssel: ZBZCERFGQGUNDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a phenylmethanamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents

Major Products:

    Oxidation Products: Oxides, hydroxylated derivatives

    Reduction Products: Reduced amine derivatives

    Substitution Products: Substituted phenoxyphenylmethanamine derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials and coatings .

Wirkmechanismus

The mechanism of action of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

1022379-80-1

Molekularformel

C14H12F3NO

Molekulargewicht

267.25 g/mol

IUPAC-Name

[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18/h1-8H,9,18H2

InChI-Schlüssel

ZBZCERFGQGUNDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.